Ethyl 3-ethyl-4-methylhex-2-enoate
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Overview
Description
Ethyl 3-ethyl-4-methylhex-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-4-methylhex-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate, a precursor, can be converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . This method provides a straightforward route to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters .
Scientific Research Applications
Ethyl 3-ethyl-4-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-4-methylhex-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in various chemical and biological processes .
Comparison with Similar Compounds
Ethyl 3-ethyl-4-methylhex-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-trimethylsilyloxyhex-2-enoate: Similar in structure but with a trimethylsilyloxy group instead of an ethyl group.
Ethyl 3,4-dimethylpent-2-enoate: Another enoate ester with different substituents on the carbon chain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
922177-76-2 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-methylhex-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-9(4)10(6-2)8-11(12)13-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
WAMSXPZCGYTVSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=CC(=O)OCC)CC |
Origin of Product |
United States |
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